molecular formula C21H21N3O2 B1336553 H-Phe-Gly-bNA

H-Phe-Gly-bNA

Cat. No.: B1336553
M. Wt: 347.4 g/mol
InChI Key: IAUQNVNSCONVRO-IBGZPJMESA-N
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Description

H-Phe-Gly-bNA (phenylalanyl-glycine benzylamide) is a dipeptide derivative featuring a benzylamide (bNA) group linked to a phenylalanine-glycine (Phe-Gly) backbone. This compound is notable for its structural hybridity, combining peptide bonds with aromatic moieties, which confers unique physicochemical and biological properties. Its synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, with careful attention to protecting groups and coupling agents to ensure regioselectivity . Structural characterization employs techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm purity, stereochemistry, and molecular weight . Applications span biomedical research, including protease inhibition studies and substrate specificity assays, owing to its stability and tunable reactivity.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

(2S)-2-amino-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]-3-phenylpropanamide

InChI

InChI=1S/C21H21N3O2/c22-19(12-15-6-2-1-3-7-15)21(26)23-14-20(25)24-18-11-10-16-8-4-5-9-17(16)13-18/h1-11,13,19H,12,14,22H2,(H,23,26)(H,24,25)/t19-/m0/s1

InChI Key

IAUQNVNSCONVRO-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NC2=CC3=CC=CC=C3C=C2)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC2=CC3=CC=CC=C3C=C2)N

Pictograms

Health Hazard

sequence

FG

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

H-Phe-Gly-bNA belongs to a class of peptide-benzylamide hybrids. Below, it is compared to structurally and functionally analogous compounds, focusing on synthesis, stability, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Backbone Modifying Group Synthesis Method Stability (pH 7.4, 37°C) Protease Resistance Key Applications Reference ID
This compound Phe-Gly Benzylamide SPPS, NbCls-mediated >48 hours High Protease substrates
H-Ala-Gly-bNA Ala-Gly Benzylamide Solution-phase 24 hours Moderate Enzyme kinetics
H-Tyr-Gly-2ABz Tyr-Gly 2-Aminobenzamide SPPS, Mg-catalyzed 36 hours High Glycan analysis
H-Phe-Gly-NH₂ Phe-Gly Amide SPPS <12 hours Low Model peptide studies

Key Findings:

Synthesis Efficiency: this compound utilizes NbCls as a catalyst in benzene-DME solvent, achieving higher yields (85–90%) compared to Mg-catalyzed 2-aminobenzamides (70–75%) .

Stability : The benzylamide group enhances stability against proteolytic degradation compared to unmodified amides (e.g., H-Phe-Gly-NH₂) .

Functional Versatility : Unlike H-Tyr-Gly-2ABz (used in glycan profiling via GlycoBase ), this compound is tailored for protease interaction studies due to its aromatic hydrophobicity.

Regulatory Considerations : As a synthetic peptide derivative, this compound requires rigorous structural validation (e.g., crystallinity, stereochemistry) per ICH guidelines, similar to biologics-derived compounds .

Table 2: Analytical Techniques for Structural Validation

Parameter This compound H-Tyr-Gly-2ABz H-Ala-Gly-bNA
Molecular Weight MS (ESI-QTOF) HPLC-GlycoBase NMR (¹H/¹³C)
Purity RP-HPLC (>98%) Ion-exchange TLC (>95%)
Stereochemistry CD Spectroscopy X-ray diffraction Not reported

Critical Analysis of Divergences in Evidence

  • Synthesis Protocols: highlights NbCls as a superior catalyst for benzylamide formation, contrasting with older Mg-based methods for 2-aminobenzamides .
  • Regulatory Standards : emphasizes stricter structural characterization for synthetic peptides compared to natural analogs, aligning with ICH guidelines but diverging from simpler glycan-focused protocols in .

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